molecular formula C17H18ClN3O3 B268877 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

カタログ番号 B268877
分子量: 347.8 g/mol
InChIキー: ZRRRZQGPZQTYHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is a family of enzymes that play a crucial role in repairing damaged DNA. Inhibition of PARP can lead to the accumulation of DNA damage and ultimately cell death. ABT-888 has been extensively studied for its potential use in cancer therapy.

作用機序

PARP inhibitors such as 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide work by inhibiting the activity of PARP enzymes, which are involved in repairing damaged DNA. When DNA is damaged, PARP enzymes are activated and recruit other proteins to the site of damage to initiate the repair process. Inhibition of PARP prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. In addition, PARP inhibitors have been shown to induce synthetic lethality in cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2.
Biochemical and Physiological Effects
3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been shown to inhibit PARP activity in a dose-dependent manner. In addition, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models of cancer.

実験室実験の利点と制限

One of the main advantages of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide is its ability to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. This makes it a promising candidate for combination therapy in cancer treatment. However, one limitation of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide is its potential toxicity. PARP inhibitors have been shown to cause bone marrow suppression and gastrointestinal toxicity in preclinical studies.

将来の方向性

There are a number of future directions for research on 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict response to PARP inhibition. In addition, there is ongoing research on the use of PARP inhibitors in combination with other therapies, such as immunotherapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide in cancer patients.

合成法

The synthesis of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide involves the reaction of 3-chloroaniline with 2-methoxyethylamine to form the intermediate N-(3-chlorophenyl)-2-methoxyethylamine. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the nitro intermediate, which is then reduced to the amine using palladium on carbon. The resulting amine is then reacted with 4-(2-hydroxyethyl)-1-piperazinecarboxamide to form 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide.

科学的研究の応用

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In particular, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been shown to sensitize cancer cells to DNA-damaging agents such as cisplatin, temozolomide, and ionizing radiation. This is because cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2, are particularly sensitive to PARP inhibition.

特性

製品名

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

分子式

C17H18ClN3O3

分子量

347.8 g/mol

IUPAC名

3-[(3-chlorophenyl)carbamoylamino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C17H18ClN3O3/c1-24-9-8-19-16(22)12-4-2-6-14(10-12)20-17(23)21-15-7-3-5-13(18)11-15/h2-7,10-11H,8-9H2,1H3,(H,19,22)(H2,20,21,23)

InChIキー

ZRRRZQGPZQTYHN-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

正規SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。